3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one 3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 84946-18-9
VCID: VC17328369
InChI: InChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one

CAS No.: 84946-18-9

Cat. No.: VC17328369

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one - 84946-18-9

Specification

CAS No. 84946-18-9
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 3-(2-hydroxyethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C12H14N2O2/c1-8-3-4-11-13-9(2)10(5-6-15)12(16)14(11)7-8/h3-4,7,15H,5-6H2,1-2H3
Standard InChI Key LKDLUQYXKRFMNW-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=NC(=C(C2=O)CCO)C)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a pyrido[1,2-a]pyrimidin-4-one system, a bicyclic framework formed by fusing a pyridine ring with a pyrimidinone moiety. Key substituents include:

  • Methyl groups at positions 2 and 7, enhancing lipophilicity and steric bulk.

  • A 2-hydroxyethyl group at position 3, introducing polarity and hydrogen-bonding capacity.

Physicochemical Characteristics

  • Molecular Formula: C₁₂H₁₅N₃O₂

  • Molecular Weight: 233.27 g/mol

  • Solubility: Moderate aqueous solubility due to the hydroxyethyl group (estimated logP ≈ 1.8) .

  • pKa: The pyrimidinone nitrogen (N1) exhibits weak basicity (pKa ~4.5), while the hydroxyethyl group contributes acidity (pKa ~14–15) .

Synthetic Methodologies

Core Scaffold Construction

The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclization reactions. A validated approach involves condensation of 2-aminopyridines with γ-butyrolactone derivatives, followed by cyclodehydration . For example:

  • Intermediate Formation: Reacting 2-amino-4-methylpyridine with α-acetyl-γ-butyrolactone yields a dihydrofuranone intermediate.

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) or sodium ethoxide facilitates ring closure to form the pyrido[1,2-a]pyrimidinone skeleton .

Table 1: Representative Synthetic Yields

StepReagents/ConditionsYield (%)
Dihydrofuranone formationα-Acetyl-γ-butyrolactone, EtOH, reflux65–75
CyclizationPOCl₃, 80°C, 4h70–80
Hydroxyethylation2-Bromoethanol, K₂CO₃, DMF50–60

Pharmacokinetic and Toxicity Considerations

Absorption and Metabolism

  • Caco-2 Permeability: Analogues with hydroxyethyl groups exhibit moderate permeability (A→B flux: 5–15 × 10⁻⁶ cm/s) .

  • Hepatic Metabolism: Susceptible to oxidation at the hydroxyethyl group, forming carboxylic acid metabolites.

Toxicity Profile

Preliminary studies on related compounds indicate:

  • Cytotoxicity: IC₅₀ >50 μM in HEK293 cells, suggesting low off-target effects .

  • hERG Inhibition: Minimal activity (IC₅₀ >30 μM), reducing cardiotoxicity risk.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .

  • Target Identification: Profiling against kinase and demethylase panels to elucidate mechanism .

  • In Vivo Studies: Evaluating pharmacokinetics and efficacy in rodent models of cancer or infection.

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